2-Amino-2-(naphthalen-2-yl)ethanol
Overview
Description
2-Amino-2-(naphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H13NO. It is a chiral molecule, often used in various chemical and pharmaceutical applications. The compound features a naphthalene ring attached to an ethanolamine moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(naphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . The final step involves the addition of an ethanolamine group under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The nitroalkene intermediate is produced in bulk and then subjected to catalytic hydrogenation using palladium or platinum catalysts. The resulting amine is then reacted with ethanolamine under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
2-Amino-2-(naphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(naphthalen-2-yl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The naphthalene ring provides hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler analog with a primary amine and hydroxyl group.
2-Amino-1-phenylethanol: Similar structure but with a phenyl group instead of a naphthalene ring.
2-Amino-2-(phenyl)ethanol: Another analog with a phenyl group.
Uniqueness
2-Amino-2-(naphthalen-2-yl)ethanol is unique due to its naphthalene ring, which imparts distinct chemical properties and potential biological activities. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
IUPAC Name |
2-amino-2-naphthalen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEUHTILFFVPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472125 | |
Record name | 2-amino-2-(naphthalen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153875-87-7 | |
Record name | 2-amino-2-(naphthalen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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